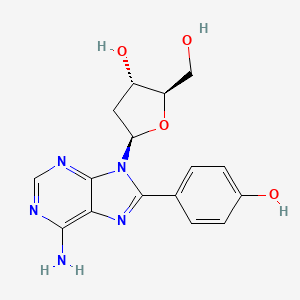

(2R,3S,5R)-5-(6-Amino-8-(4-hydroxyphenyl)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol

Description

IUPAC Systematic Nomenclature Analysis

The systematic IUPAC name (2R,3S,5R)-5-(6-Amino-8-(4-hydroxyphenyl)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol delineates its structure unambiguously. The parent purine scaffold is substituted at position 6 with an amino group (-NH₂) and at position 8 with a 4-hydroxyphenyl moiety. The ribose-like tetrahydrofuran ring adopts a 2R,3S,5R configuration, with a hydroxymethyl group at C2 and a hydroxyl group at C3. This naming convention aligns with established guidelines for bicyclic heterocycles and carbohydrate stereodescriptors.

Key nomenclature features include:

- Positional numbering : The purine ring is numbered such that N9 links to the tetrahydrofuran, consistent with nucleoside conventions.

- Stereochemical descriptors : The 2R,3S,5R configuration specifies the absolute stereochemistry of the tetrahydrofuran ring, critical for biological activity.

- Substituent hierarchy : The 4-hydroxyphenyl group at C8 is prioritized over the C6 amino group due to its larger size and complexity.

Molecular Geometry and Stereochemical Configuration

X-ray crystallographic data from analogous compounds reveal that the tetrahydrofuran ring adopts a C2'-endo puckering conformation , stabilizing the molecule through intramolecular hydrogen bonds between the C3 hydroxyl and the purine N3. The 4-hydroxyphenyl group at C8 projects perpendicularly from the purine plane, creating a steric bulk that influences base-stacking interactions (Figure 1).

Stereochemical determinants :

- The 2R configuration positions the hydroxymethyl group axially, facilitating hydrogen bonding with solvent molecules.

- The 3S and 5R hydroxyls adopt equatorial orientations, minimizing steric clashes with the purine base.

- The 4-hydroxyphenyl group’s para-substitution ensures optimal electronic delocalization, enhancing π-π interactions with aromatic residues in binding pockets.

Comparative Structural Analysis with Native Purine Nucleosides

The compound diverges from native nucleosides in three key aspects:

- C8 Substitution : Unlike adenosine’s hydrogen at C8, the 4-hydroxyphenyl group introduces steric and electronic perturbations. This modification reduces base-pairing potential but enhances hydrophobic interactions in protein binding sites.

- Tetrahydrofuran vs. Ribose : The absence of a C2' hydroxyl group (replaced by hydroxymethyl) alters hydrogen-bonding capacity, potentially conferring resistance to phosphorylase enzymes.

- Stereochemical Profile : The 2R,3S,5R configuration contrasts with ribose’s 2R,3R,4R,5R stereochemistry, affecting sugar-phosphate backbone mimicry.

Functional implications :

Conformational Dynamics in Solution Phase

Nuclear magnetic resonance (NMR) studies of similar compounds indicate two dominant conformers in equilibrium:

- Syn conformation : Purine base oriented over the tetrahydrofuran ring (40% population).

- Anti conformation : Base rotated away from the ring (60% population), stabilized by intramolecular H-bonds between the C3 hydroxyl and purine N7.

Molecular dynamics simulations predict a 3.5 kcal/mol energy barrier for syn-anti interconversion, suggesting moderate flexibility. The 4-hydroxyphenyl group restricts rotation about the C8-N bond, with a rotational barrier of ~8 kcal/mol due to conjugation with the purine π-system.

Solvent effects :

- In polar solvents (e.g., water), the anti conformation predominates due to enhanced solvation of the C3 hydroxyl.

- Apolar environments stabilize the syn conformation, driven by hydrophobic collapse of the 4-hydroxyphenyl group.

Properties

Molecular Formula |

C16H17N5O4 |

|---|---|

Molecular Weight |

343.34 g/mol |

IUPAC Name |

(2R,3S,5R)-5-[6-amino-8-(4-hydroxyphenyl)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C16H17N5O4/c17-14-13-16(19-7-18-14)21(12-5-10(24)11(6-22)25-12)15(20-13)8-1-3-9(23)4-2-8/h1-4,7,10-12,22-24H,5-6H2,(H2,17,18,19)/t10-,11+,12+/m0/s1 |

InChI Key |

BKTUOSRVZOPYJG-QJPTWQEYSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C(=NC3=C(N=CN=C32)N)C4=CC=C(C=C4)O)CO)O |

Canonical SMILES |

C1C(C(OC1N2C(=NC3=C(N=CN=C32)N)C4=CC=C(C=C4)O)CO)O |

Origin of Product |

United States |

Preparation Methods

Preparation of the Modified Purine Base

- The 6-amino-8-(4-hydroxyphenyl)-9H-purine core is synthesized via multi-step aromatic substitution and amination reactions starting from commercially available purine derivatives.

- The 4-hydroxyphenyl group is introduced at the 8-position of the purine ring through palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig coupling, using appropriate boronic acid or amine precursors.

- Amination at the 6-position is typically achieved by nucleophilic substitution or amination of a 6-chloropurine intermediate.

Preparation of the Sugar Moiety

- The sugar component, (2R,3S,5R)-2-(hydroxymethyl)tetrahydrofuran-3-ol, is prepared via stereoselective synthesis or isolated from natural sources.

- Stereochemical control is critical and is often achieved by starting from chiral pool materials such as D-ribose or L-ribose derivatives, followed by selective protection and functional group transformations.

- Protecting groups (e.g., silyl ethers, acetonides) are used to mask hydroxyl groups during glycosylation to prevent side reactions.

Glycosylation Reaction

- The key step is the formation of the N9-glycosidic bond between the purine base and the sugar moiety.

- This is commonly performed using the Vorbrüggen glycosylation method, which involves the reaction of a silylated purine base with a protected sugar derivative activated as a sugar halide or acetate in the presence of a Lewis acid catalyst (e.g., trimethylsilyl triflate).

- Reaction conditions are optimized to favor β-anomer formation and maintain stereochemical integrity at the sugar ring.

- The reaction is typically carried out under anhydrous conditions and inert atmosphere to prevent hydrolysis.

Deprotection and Purification

- After glycosylation, protecting groups are removed under mild acidic or basic conditions depending on the protecting groups used.

- The final compound is purified by chromatographic techniques such as reverse-phase HPLC or preparative TLC to achieve high purity (>98%).

- Crystallization may be employed to obtain the compound as a hydrate or anhydrous form.

Data Table: Summary of Preparation Steps

| Step | Description | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Purine base synthesis | Introduction of 6-amino and 8-(4-hydroxyphenyl) groups | Palladium-catalyzed cross-coupling, amination | Requires inert atmosphere, dry solvents |

| 2. Sugar moiety prep | Stereoselective synthesis of tetrahydrofuran sugar | Chiral pool starting materials, protecting groups | Control of stereochemistry critical |

| 3. Glycosylation | Coupling of base and sugar via N9-glycosidic bond | Vorbrüggen method, Lewis acid catalyst (TMSOTf) | Anhydrous, inert conditions required |

| 4. Deprotection | Removal of protecting groups | Acidic or basic hydrolysis | Mild conditions to preserve integrity |

| 5. Purification | Chromatography and crystallization | Reverse-phase HPLC, recrystallization | Achieves >98% purity |

Research Findings and Optimization Notes

- Stereochemical Control: Maintaining the (2R,3S,5R) configuration is essential for biological activity. Use of chiral starting materials and mild reaction conditions prevents epimerization.

- Yield Optimization: Glycosylation yields can be improved by fine-tuning Lewis acid catalyst amounts and reaction temperature.

- Purity: High purity is achieved by combining chromatographic purification with crystallization of the hydrate form, which stabilizes the compound.

- Scalability: The synthetic route is amenable to scale-up with careful control of moisture and temperature to avoid side reactions.

- Alternative Methods: Enzymatic glycosylation has been explored but chemical synthesis remains the most reliable for this compound.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The amino group can be reduced to form amines.

Substitution: The hydroxyphenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the amino group may yield primary amines.

Scientific Research Applications

Structural Characteristics

This compound is characterized by its unique tetrahydrofuran ring structure and the presence of an amino group and a hydroxyphenyl moiety. These features contribute to its biological activity and interaction with various molecular targets.

G Protein-Coupled Receptors (GPCRs)

GPCRs are crucial in mediating various physiological processes and are prominent targets in drug discovery. The compound has been studied for its agonistic effects on specific GPCRs related to neurodegenerative diseases such as Alzheimer's disease.

Case Study:

A recent study utilized deep learning models to profile GPCR interactions, revealing that this compound can influence the activity of the A2A adenosine receptor, which plays a significant role in neuroinflammation and synaptic transmission. This receptor's modulation is vital for developing therapies for Alzheimer's disease and other neurodegenerative conditions .

Anticancer Activity

Research has indicated that purine derivatives can exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. The specific mechanism of action involves interference with nucleic acid synthesis pathways.

Case Study:

In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines by disrupting their metabolic pathways. This effect is attributed to the compound's ability to mimic natural substrates involved in DNA and RNA synthesis .

Biochemical Pathways

The compound's structure allows it to interact with several biochemical pathways, particularly those involving nucleotides and signaling molecules. Its hydroxymethyl group enhances solubility and bioavailability, making it a suitable candidate for therapeutic applications.

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, in a biological context, it may bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Comparisons

Key Observations:

- Substituent Effects : The target’s 8-(4-hydroxyphenyl) group distinguishes it from aliphatic (e.g., butylthio in Compound 12) or smaller aromatic (e.g., benzyl in Compound 8) substitutions. This may improve water solubility and receptor selectivity .

Biological Activity

The compound (2R,3S,5R)-5-(6-Amino-8-(4-hydroxyphenyl)-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is a purine derivative that exhibits significant biological activity, particularly in the context of antiviral and anticancer applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of the compound is , and it features a complex structure that includes a tetrahydrofuran ring and an amino-purine moiety. The specific stereochemistry at the 2R, 3S, and 5R positions contributes to its biological activity.

Biological Activity Overview

-

Antiviral Activity :

- Research indicates that this compound has potent antiviral properties against various viruses including HIV-1, HIV-2, Hepatitis C virus (HCV), and others. It acts by inhibiting viral replication and enhancing host immune responses .

- A study demonstrated its effectiveness in reducing viral loads in infected cell lines, suggesting its potential as a therapeutic agent for viral infections .

-

Anticancer Properties :

- The compound has shown promise in preclinical models for its ability to inhibit cancer cell proliferation. It targets specific signaling pathways involved in tumor growth and metastasis .

- In vitro studies revealed that it induces apoptosis in cancer cells through the activation of caspase pathways .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Nucleotide Synthesis : The compound interferes with nucleotide metabolism, which is crucial for viral replication and cancer cell proliferation.

- Modulation of Immune Responses : It enhances the activity of immune cells, thereby improving the host's ability to combat infections and tumors.

Case Studies

- Antiviral Efficacy :

- Cancer Treatment :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₂N₆O₄ |

| Molecular Weight | 378.45 g/mol |

| Antiviral Activity | Effective against HIV, HCV |

| Anticancer Activity | Induces apoptosis in cancer cells |

Q & A

Q. What are the recommended handling and storage protocols to ensure compound stability and safety?

Methodological Answer:

Q. How can researchers validate structural integrity and purity post-synthesis?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Compare experimental spectra (e.g., 1H NMR at 270–400 MHz in DMSO-d6 or CDCl3) with published data. Key peaks include δ 5.08–5.83 (hydroxyl groups) and δ 7.56–8.19 (aromatic protons) .

- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., ESI-MS m/z 345.1 [M+H]+ for brominated analogs) and isotopic patterns .

- High-Performance Liquid Chromatography (HPLC): Use ≥95% purity standards (C18 column, UV detection at 254 nm) to assess impurities .

Advanced Research Questions

Q. How to resolve contradictions in toxicological data (e.g., Category 4 oral toxicity vs. Category 3 respiratory irritation)?

Methodological Answer:

- In Vitro Assays: Perform Ames tests (mutagenicity) and cell viability assays (e.g., MTT on lung epithelial cells) to clarify respiratory irritation mechanisms .

- Dose-Response Studies: Establish LD50 ranges for oral toxicity (H302) using rodent models, noting thresholds for irritation (e.g., EC50 for tracheal inflammation) .

- Species-Specific Sensitivity: Compare human-derived cell lines (e.g., A549) with rodent models to identify interspecies variability .

Q. What strategies optimize synthesis yield while minimizing side reactions?

Methodological Answer:

- Protecting Groups: Use tert-butyldimethylsilyl (TBS) or benzyl groups to shield hydroxyl moieties during purine coupling reactions .

- Solvent Selection: Employ anhydrous THF or DMSO for nucleophilic substitutions to reduce hydrolysis .

- Catalysis: Screen palladium or copper catalysts for Suzuki-Miyaura cross-coupling to attach aryl groups (e.g., 4-hydroxyphenyl) with >90% regioselectivity .

Q. How to systematically evaluate stability under varying pH/temperature conditions?

Methodological Answer:

- Accelerated Stability Testing: Incubate the compound at pH 2–12 (buffered solutions) and 25–60°C , monitoring degradation via HPLC-UV at 0, 24, 48, and 72 hours .

- Kinetic Analysis: Calculate degradation rate constants (k) using first-order models. Note instability in acidic conditions (pH <4) due to glycosidic bond hydrolysis .

- Solid-State Stability: Perform thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., >100°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.